2,2,2-Trifluoro-1-(4-methoxypyridin-3-YL)ethanamine
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Overview
Description
2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine is a fluorinated organic compound with the molecular formula C8H9F3N2O. This compound is characterized by the presence of a trifluoromethyl group and a methoxypyridine moiety, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine typically involves the reaction of 4-methoxypyridine with trifluoroacetaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scale up the process. The use of catalysts and specific reaction temperatures and pressures are crucial to achieving efficient production .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl amines .
Scientific Research Applications
2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanamine
- 2,2,2-Trifluoro-1-phenylethylamine
- 2,2,2-Trifluoro-N-(2,2,2-trifluoroethyl)ethanamine
- 2,2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one
Uniqueness
2,2,2-Trifluoro-1-(4-methoxypyridin-3-yl)ethanamine is unique due to the presence of both trifluoromethyl and methoxypyridine groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its enhanced lipophilicity and ability to participate in diverse chemical reactions set it apart from similar compounds .
Properties
Molecular Formula |
C8H9F3N2O |
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Molecular Weight |
206.16 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methoxypyridin-3-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2O/c1-14-6-2-3-13-4-5(6)7(12)8(9,10)11/h2-4,7H,12H2,1H3 |
InChI Key |
MWDSSKPOOJIPAV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1)C(C(F)(F)F)N |
Origin of Product |
United States |
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